molecular formula C18H19N7O B2807173 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide CAS No. 1396858-71-1

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide

Cat. No.: B2807173
CAS No.: 1396858-71-1
M. Wt: 349.398
InChI Key: FVMCJPLYUQZADR-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-7-3-5-9-20-15)21-10-11-22-18(26)14-6-2-4-8-19-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCJPLYUQZADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
CAS Number1421586-45-9
Chemical StructureStructure

Target Enzymes

This compound primarily targets collagen prolyl-4-hydroxylase and dihydrofolate reductase (DHFR) . The inhibition of these enzymes is crucial for its biological activity:

  • Collagen Prolyl-4-Hydroxylase Inhibition :
    • This enzyme is vital for collagen synthesis, and its inhibition leads to decreased collagen production, which can affect tumor microenvironments and potentially enhance the efficacy of chemotherapeutic agents like phleomycin.
  • Dihydrofolate Reductase Inhibition :
    • By inhibiting DHFR, the compound reduces the synthesis of tetrahydrofolate, a necessary precursor for the synthesis of DNA and RNA, thereby impacting cell proliferation, particularly in cancer cells.

Anti-Cancer Properties

Recent studies have demonstrated the anti-proliferative effects of this compound on various cancer cell lines:

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. For instance, it showed an IC50 value of approximately 52.56 μg/mL against MCF-7 cells, indicating potent anti-cancer activity .
    • Comparative studies highlighted that certain derivatives demonstrated higher selectivity towards cancerous cells while exhibiting lower toxicity towards normal cells .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has sufficient bioavailability to reach its target sites effectively. Its bioactivity is supported by its ability to penetrate cellular membranes and inhibit target enzymes at clinically relevant concentrations.

Case Studies and Research Findings

Several research articles have focused on the biological activity of this compound:

  • Amplification of Chemotherapeutic Agents :
    • A study reported that this compound can amplify the effects of phleomycin, suggesting its potential as an adjunct therapy in cancer treatment.
  • Selectivity in Cancer Cell Lines :
    • The compound's selectivity was further validated through studies where it demonstrated a lower IC50 in cancerous cells compared to non-cancerous cell lines, indicating a favorable therapeutic window .
  • Inhibitory Effects on Enzymatic Activity :
    • Detailed enzymatic assays confirmed that this compound effectively inhibits DHFR with high affinity, which is critical for its anti-proliferative effects on rapidly dividing cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Reductive amination is a key step for coupling pyrimidine and pyridine moieties. Use sodium cyanoborohydride (NaBH3CN) in dry methanol under argon, maintaining pH ~6.0 to stabilize intermediates. Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) to minimize side products. Purification via column chromatography (silica gel, CH2Cl2/hexane/isopropanol gradients) improves purity .
  • Critical Parameters : Temperature control (<50°C) prevents decomposition. Solvent dryness is essential to avoid hydrolysis of intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Assign peaks for pyrimidine NH (δ 8.1–8.5 ppm), pyridine protons (δ 7.2–8.3 ppm), and ethylamino linker (δ 2.7–3.4 ppm) .
  • IR Spectroscopy : Verify amide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns matching theoretical values .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Strategies :

  • Use DMSO as a primary solvent (≤0.1% final concentration to avoid cytotoxicity).
  • Employ cyclodextrin-based solubilization for aqueous buffers.
  • Synthesize water-soluble prodrugs (e.g., phosphate esters) via functional group modification .

Advanced Research Questions

Q. What strategies are recommended for identifying biological targets of this compound, given its structural complexity?

  • Target Identification :

  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to screen kinase or GPCR targets, prioritizing conserved ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., EGFR, CDK2) to measure binding kinetics (ka/kd) .
  • CRISPR-Cas9 Knockout : Validate targets by assessing loss of compound efficacy in gene-edited cell lines .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be analyzed?

  • Resolution Workflow :

Membrane Permeability : Assess via PAMPA assay; low permeability may explain reduced cellular activity .

Efflux Pumps : Test in the presence of inhibitors (e.g., verapamil for P-gp) to evaluate transporter-mediated resistance .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways .

Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to detect unintended interactions .

Q. What in silico modeling approaches are suitable for predicting ADMET properties of this compound?

  • ADMET Prediction :

  • Software : Use SwissADME for bioavailability radar, BOILED-Egg model for absorption, and ProTox-II for toxicity profiling.
  • Key Parameters : LogP (<5), topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration .
  • Metabolic Sites : Identify cytochrome P450 (CYP3A4/2D6) substrates via StarDrop’s MetaSite .

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